N-Boc-4-nitro-L-phenylalanine-T-butyl ester
CAS No.: 116366-27-9
Cat. No.: VC21076497
Molecular Formula: C18H26N2O6
Molecular Weight: 366.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 116366-27-9 |
---|---|
Molecular Formula | C18H26N2O6 |
Molecular Weight | 366.4 g/mol |
IUPAC Name | tert-butyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-nitrophenyl)propanoate |
Standard InChI | InChI=1S/C18H26N2O6/c1-17(2,3)25-15(21)14(19-16(22)26-18(4,5)6)11-12-7-9-13(10-8-12)20(23)24/h7-10,14H,11H2,1-6H3,(H,19,22)/t14-/m0/s1 |
Standard InChI Key | CIIPFNPETNNJDS-AWEZNQCLSA-N |
Isomeric SMILES | CC(C)(C)OC(=O)[C@H](CC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C |
SMILES | CC(C)(C)OC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C |
Canonical SMILES | CC(C)(C)OC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C |
Introduction
Chemical Identity and Structure
N-Boc-4-nitro-L-phenylalanine-T-butyl ester is characterized by its unique structural features that make it valuable in synthetic chemistry. The compound contains a phenylalanine core with two key modifications: a tert-butoxycarbonyl (Boc) protecting group on the amino moiety and a tert-butyl ester group protecting the carboxylic acid functionality. Additionally, it features a nitro group at the para position of the phenyl ring, which significantly alters its reactivity and physical properties.
Basic Information
The compound's fundamental chemical identity is defined by several parameters:
Parameter | Value |
---|---|
CAS Number | 116366-27-9 |
Molecular Formula | C18H26N2O6 |
Molecular Weight | 366.41 g/mol |
IUPAC Name | tert-butyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-nitrophenyl)propanoate |
Standard InChIKey | CIIPFNPETNNJDS-AWEZNQCLSA-N |
The compound's structure combines several functional groups that contribute to its chemical behavior and utility. The L-configuration at the alpha carbon maintains the stereochemistry found in natural amino acids, which is essential for its application in peptide synthesis and pharmaceutical development.
Physical Properties
The physical characteristics of N-Boc-4-nitro-L-phenylalanine-T-butyl ester influence its handling, storage, and application in laboratory settings:
Property | Value |
---|---|
Density | 1.161 g/cm³ |
Boiling Point | 493.6°C at 760 mmHg |
Flash Point | 252.3°C |
Refractive Index | 1.519 |
Vapor Pressure | 0 mmHg at 25°C |
Appearance | Solid |
These physical properties indicate that the compound is a stable solid at room temperature with minimal volatility, making it suitable for standard laboratory handling and storage conditions .
Structural Features and Chemical Behavior
The molecular architecture of N-Boc-4-nitro-L-phenylalanine-T-butyl ester consists of several distinct regions that define its chemical behavior.
Protective Groups
The compound features two strategic protective groups:
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The N-terminal Boc group (tert-butoxycarbonyl): This carbamate-based protecting group shields the amino function from undesired reactions during synthetic procedures. The Boc group is stable under basic and nucleophilic conditions but can be selectively removed using acidic reagents like trifluoroacetic acid (TFA).
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The C-terminal tert-butyl ester: This group protects the carboxylic acid functionality and can be cleaved under acidic conditions similar to those used for Boc deprotection, enabling orthogonal deprotection strategies in complex synthesis pathways.
Aromatic Modification
The 4-nitro substituent on the phenyl ring significantly alters the electronic properties of the aromatic system. This electron-withdrawing group:
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Increases the acidity of the alpha-hydrogen
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Creates a more electron-deficient aromatic ring susceptible to nucleophilic aromatic substitution
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Provides a functional handle that can be transformed into other groups (e.g., amines through reduction)
These features make the compound particularly valuable in divergent synthesis strategies where the nitro group serves as a precursor for further functionalization .
Synthesis Methodologies
The preparation of N-Boc-4-nitro-L-phenylalanine-T-butyl ester typically follows established protocols for amino acid protection and modification.
General Synthetic Route
The typical synthesis involves a multi-step approach:
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Protection of the amino group of 4-nitro-L-phenylalanine using di-tert-butyl dicarbonate (Boc₂O) in basic conditions
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Esterification of the carboxylic acid group using tert-butanol and a coupling agent or through reaction with isobutene under acidic catalysis
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Purification through crystallization or column chromatography
Alternative routes may include starting from L-phenylalanine derivatives and introducing the nitro group through electrophilic aromatic nitration, though this approach may present selectivity challenges.
Applications in Chemical Research and Industry
N-Boc-4-nitro-L-phenylalanine-T-butyl ester serves multiple functions in chemical research and pharmaceutical development.
Pharmaceutical Intermediate
The compound has gained significant attention as a versatile building block in medicinal chemistry. It serves as a crucial intermediate in the synthesis of:
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(2S)-2-Amino-3-(4-morpholin-4-ylphenyl)propanoic acid, a compound with potential biological activity
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Derivatives that may appear as impurities in the antineoplastic agent Melphalan, used in cancer treatment
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Various peptide-based drugs where modified phenylalanine residues are required
Peptide Chemistry Applications
In peptide synthesis, this compound offers several advantages:
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The dual protection scheme allows for selective incorporation into growing peptide chains
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The nitro group provides a reactive handle for further modification after peptide assembly
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The L-configuration maintains the stereochemical requirements for bioactive peptides
These features make it particularly valuable in the synthesis of peptide mimetics and peptidomimetic drugs where non-natural amino acid incorporation is desired .
Chemical Probe Development
The compound's unique structure also lends itself to applications in chemical biology:
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The nitro group can serve as a chromophore for spectroscopic tracking
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Reduction to an amine allows for conjugation with fluorophores or affinity tags
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The protected amino acid structure enables site-specific incorporation into larger biomolecules
These properties facilitate the development of chemical probes for studying biological systems and processes.
Supplier | Product Number | Packaging | Price (USD) | Purity |
---|---|---|---|---|
TRC | B658065 | 1g | $140 | Not specified |
American Custom Chemicals | AAA0007095 | 5mg | $504.81 | 98.00% |
These price points reflect its status as a specialized chemical reagent primarily used in research settings and pharmaceutical development .
Research Findings and Ongoing Investigations
Research involving N-Boc-4-nitro-L-phenylalanine-T-butyl ester spans several areas of chemical and pharmaceutical science.
Synthetic Methodology Development
Recent studies have focused on optimizing synthetic routes to this compound and related derivatives. Key findings include:
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Development of more efficient protection strategies
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Investigation of selective deprotection methodologies
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Green chemistry approaches to minimize waste and environmental impact
These methodological improvements have enhanced the accessibility and utility of the compound in research settings.
Structure-Activity Relationships
When incorporated into larger molecules, the modified phenylalanine structure contributes specific electronic and steric effects that influence biological activity. Studies have examined:
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The impact of the nitro group on binding affinity to biological targets
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Conformational effects on peptide secondary structure
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The influence of this building block on the pharmacokinetic properties of resulting compounds
This research continues to expand our understanding of structure-activity relationships in peptidomimetic drug design .
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